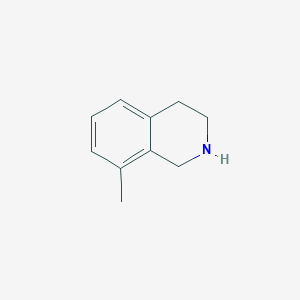

8-Methyl-1,2,3,4-tetrahydroisoquinoline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

8-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-3-2-4-9-5-6-11-7-10(8)9/h2-4,11H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUSUNKYIGBDOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CNCCC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70568602 | |

| Record name | 8-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129961-74-6 | |

| Record name | 8-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthetic Pathways of Methylated Tetrahydroisoquinolines

Enzymatically Catalyzed Formation of Tetrahydroisoquinoline Alkaloids

The foundational step in the biosynthesis of most naturally occurring tetrahydroisoquinoline alkaloids is an enzyme-catalyzed Pictet-Spengler reaction. nih.gov This key carbon-carbon bond-forming reaction is catalyzed by the enzyme (S)-norcoclaurine synthase (NCS). nih.govnih.govacs.org NCS facilitates the condensation of two derivatives of the amino acid tyrosine: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). researchgate.netresearchgate.netnih.gov The product of this reaction is (S)-norcoclaurine, which serves as the universal precursor to virtually all known benzylisoquinoline alkaloids found in nature, including prominent analgesics like morphine and codeine. nih.govacs.orgwikipedia.org

In addition to the primary NCS-catalyzed pathway, alternative biocatalytic routes for synthesizing tetrahydroisoquinoline alkaloids (THIQAs) have been developed. One such approach utilizes imine reductases (IREDs) to convert dihydroisoquinoline (DHIQ) precursors into the corresponding tetrahydroisoquinolines. nih.govnih.govrsc.org This method provides an efficient and stereoselective route to the core structure, which can then be further modified by other enzymes. nih.govnih.gov

Table 1: Key Enzymatic Reactions in Tetrahydroisoquinoline Formation

| Reaction Type | Enzyme | Substrates | Product | Significance |

|---|---|---|---|---|

| Pictet-Spengler Condensation | Norcoclaurine Synthase (NCS) | Dopamine, 4-hydroxyphenylacetaldehyde | (S)-Norcoclaurine | Forms the foundational scaffold for most natural benzylisoquinoline alkaloids nih.govacs.org. |

| Imine Reduction | Imine Reductase (IRED) | Dihydroisoquinolines (DHIQs) | (S)-Tetrahydroisoquinolines | Provides a biocatalytic alternative for synthesizing the core structure nih.govnih.govnih.gov. |

Functional Roles of Specific Enzymes, Including N-methyltransferases and Imine Reductases, in Methylation and Cyclization Processes

The structural diversification of the basic tetrahydroisoquinoline scaffold is heavily reliant on the activity of specific enzyme families, particularly N-methyltransferases and imine reductases.

N-methyltransferases (NMTs) are crucial for the methylation steps in the biosynthetic pathway. These enzymes catalyze the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to a nitrogen atom on the substrate. acs.orgnih.gov An important example is Coclaurine N-methyltransferase (CNMT), which introduces the N-methyl group into coclaurine, a key step in the pathway towards (S)-reticuline. nih.gov NMTs play critical roles in BIA biosynthesis, and their activity is often a prerequisite for subsequent enzymatic modifications that lead to the vast array of final alkaloid products. acs.org The high cost of the SAM cofactor has historically limited the in-vitro application of these enzymes, though modular cofactor supply systems are being developed to overcome this challenge. nih.gov

Imine Reductases (IREDs) are NADPH-dependent enzymes that have significant potential in the biocatalytic synthesis of chiral amines, including tetrahydroisoquinolines. nih.govresearchgate.net Their primary function in this context is the stereoselective reduction of cyclic imines, specifically dihydroisoquinolines (DHIQs), to yield the corresponding tetrahydroisoquinolines. nih.govresearchgate.net By engineering these enzymes, their substrate specificity can be expanded to efficiently convert a range of DHIQs into their (S)-tetrahydroisoquinoline forms. nih.govnih.gov This enzymatic reduction provides a powerful method for creating the chiral N-heterocyclic scaffold that is central to all tetrahydroisoquinoline alkaloids. nih.gov Researchers have successfully identified enantiocomplementary IREDs that can produce either the (R) or (S) enantiomer of a given tetrahydroisoquinoline, offering precise stereochemical control. acs.orgacs.org

Table 2: Functions of Key Enzyme Families in THIQ Biosynthesis

| Enzyme Family | Specific Example | Function | Cofactor/Donor | Role in Pathway |

|---|---|---|---|---|

| N-methyltransferases (NMTs) | Coclaurine N-methyltransferase (CNMT) | Catalyzes N-methylation of the tetrahydroisoquinoline ring nih.gov. | S-adenosyl-L-methionine (SAM) | Diversification and maturation of alkaloid intermediates nih.gov. |

| Imine Reductases (IREDs) | IR45 | Catalyzes stereoselective reduction of dihydroisoquinolines to tetrahydroisoquinolines nih.govnih.gov. | NADPH | Synthesis of the core chiral scaffold nih.gov. |

Identification and Interconversion of Key Precursors and Intermediates (e.g., (S)-Norcoclaurine, (S)-Coclaurine, (S)-Reticuline)

The biosynthetic route from the initial building blocks to the central branch-point intermediate, (S)-reticuline, is a well-defined sequence of enzymatic conversions.

(S)-Norcoclaurine: As previously described, this is the first committed intermediate in the pathway, formed from the condensation of dopamine and 4-hydroxyphenylacetaldehyde by norcoclaurine synthase (NCS). researchgate.netacs.org It represents the fundamental backbone of all subsequent benzylisoquinoline alkaloids.

(S)-Coclaurine: The next step involves the methylation of one of the hydroxyl groups on (S)-norcoclaurine. This reaction is catalyzed by an S-adenosyl methionine (SAM)-dependent O-methyltransferase (OMT), specifically norcoclaurine 6-O-methyltransferase, which adds a methyl group to yield (S)-coclaurine. researchgate.netacs.org

N-Methylcoclaurine: Following O-methylation, the intermediate is N-methylated by the enzyme coclaurine N-methyltransferase (CNMT) to produce N-methylcoclaurine. nih.govresearchgate.net

(S)-Reticuline: The final steps to reach the crucial intermediate involve hydroxylation and another O-methylation. N-methylcoclaurine is first hydroxylated by a P-450-dependent enzyme (N-methylcoclaurine 3'-hydroxylase). researchgate.netacs.org Subsequently, the newly added hydroxyl group is methylated by the enzyme 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'-OMT), yielding (S)-reticuline. researchgate.netacs.org

(S)-Reticuline is a pivotal branch-point intermediate from which biosynthetic pathways diverge to produce a wide variety of structurally different classes of tetrahydroisoquinoline alkaloids. nih.govresearchgate.netacs.org

Table 3: Interconversion of Key Biosynthetic Intermediates

| Precursor/Intermediate | Enzyme(s) | Transformation | Product |

|---|---|---|---|

| Dopamine + 4-HPAA | Norcoclaurine Synthase (NCS) | Pictet-Spengler Condensation | (S)-Norcoclaurine acs.org |

| (S)-Norcoclaurine | Norcoclaurine 6-O-methyltransferase (6OMT) | O-Methylation | (S)-Coclaurine researchgate.netacs.org |

| (S)-Coclaurine | Coclaurine N-methyltransferase (CNMT) | N-Methylation | N-Methylcoclaurine researchgate.net |

| N-Methylcoclaurine | N-methylcoclaurine 3'-hydroxylase; 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) | Hydroxylation & O-Methylation | (S)-Reticuline researchgate.netacs.org |

Structural Characterization and Computational Analysis of Tetrahydroisoquinoline Systems

Advanced Conformational Analysis and Potential Energy Surface Investigations of Tetrahydroisoquinolines

The conformational landscape of 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ), the parent scaffold of the title compound, has been a subject of detailed computational study. The flexibility of the non-aromatic ring allows for several low-energy conformations. A potential energy surface (PES) is a theoretical landscape that maps the potential energy of a molecule as a function of its geometry, helping to identify stable conformers (valleys) and transition states (saddle points). libretexts.orglibretexts.org

Computational searches for the most stable conformers of THIQ have revealed that the landscape is sensitive to the calculation method and basis set used. researchgate.net Studies employing Density Functional Theory (DFT) and ab-initio calculations indicate the existence of multiple stable conformers. The global minimum on the potential energy surface is often found to be a twisted conformation. researchgate.net Specifically, two twisted conformers—one with the N-H group in an axial position and the other with it in an equatorial position—are very close in energy, differing by only about 60 ± 30 cm⁻¹. researchgate.net The non-aromatic ring of related derivatives, such as 2-methyl-1,2,3,4-tetrahydroisoquinoline, has been observed to adopt a half-boat conformation. iucr.org

The potential energy surface of THIQ in its ground state (S₀) shows three distinct minima, while the first excited state (S₁) has two. researchgate.net This contrasts with related heterocyclic systems like isochroman (B46142) (IC), where the twisted conformer is the definitive global minimum, and isothiochroman (B1214466) (ITC), where the bent form is the most stable. researchgate.net The study of these potential energy surfaces is crucial for understanding the stability and viability of different molecular structures. mdpi.com

| Conformer Type | NH Position | Relative Energy (cm⁻¹) | Note |

|---|---|---|---|

| Twisted | Equatorial | ~0 (Global Minimum) | Energy difference is approximately 60 ± 30 cm⁻¹ depending on the computational method. researchgate.net |

| Twisted | Axial | ~60 | |

| Bent | - | 1100 ± 100 | Identified as a transition state for Isochroman (IC). researchgate.net |

Application of Quantum Chemical Calculations (Density Functional Theory, Ab-initio) and Frontier Molecular Orbital Theory

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab-initio methods, are indispensable tools for investigating the electronic structure of tetrahydroisoquinoline systems. arxiv.orgresearchgate.net These calculations provide insights into molecular geometry, vibrational frequencies, and electronic properties. For THIQ, calculations using functionals like M06-2X and ωB97X-D have been shown to yield consistent results for conformational energies. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.comlibretexts.org The HOMO, being the highest-energy orbital containing electrons, acts as a nucleophile (electron donor), while the LUMO, the lowest-energy orbital without electrons, acts as an electrophile (electron acceptor). youtube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity.

In the context of THIQ, FMO analysis helps to explain its reactivity patterns and electronic transitions, which can be correlated with experimental UV-Vis absorption spectra. researchgate.net The energies and distributions of these frontier orbitals are key to understanding how the molecule will interact with other chemical species. youtube.com

Molecular Electrostatic Potential Mapping and Prediction of Electrophilic Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic species. wolfram.commdpi.com The MEP surface is colored to represent different potential values: regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. researchgate.net

For 1,2,3,4-tetrahydroisoquinoline, MEP calculations have been performed to identify the likely sites of electrophilic interaction. researchgate.net The electron-rich areas, such as those near the nitrogen atom's lone pair and the π-system of the aromatic ring, are expected to show a negative electrostatic potential. researchgate.net These regions are the primary targets for incoming electrophiles. The addition of an 8-methyl group would introduce a slight electron-donating inductive effect, potentially modulating the electrostatic potential of the adjacent aromatic ring. Theoretical studies on related quinoline (B57606) derivatives confirm that negative potential regions are associated with lone pairs on electronegative atoms and are favored locations for electrophilic attack. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Tetrahydroisoquinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are crucial in drug discovery for predicting the activity of new compounds and optimizing lead structures. rsc.orgrsc.org

Several QSAR studies have been conducted on tetrahydroisoquinoline derivatives to understand the structural features essential for their biological activities. nih.govtandfonline.com For instance, a multi-QSAR modeling study on THIQ derivatives as inhibitors of Histone Deacetylase 8 (HDAC8), an enzyme implicated in cancer and other diseases, combined several techniques including 2D-QSAR, Hologram QSAR (HQSAR), and Comparative Molecular Field Analysis (CoMFA). nih.govtandfonline.com

The results from this study highlighted several key findings:

The tetrahydroisoquinoline scaffold itself is crucial for HDAC8 inhibition, potentially acting as an effective "cap group" in the inhibitor's structure. nih.govtandfonline.com

Substitutions at various positions on the THIQ ring significantly modulate the inhibitory activity. tandfonline.com For example, substitutions at the R₁ position were found to be generally unfavorable for activity. tandfonline.com

Fragment-based Bayesian classification models identified specific molecular fragments that were either beneficial ("good") or detrimental ("bad") to the biological activity. tandfonline.com

These QSAR models provide predictive frameworks that guide the synthesis of new, more potent tetrahydroisoquinoline-based therapeutic agents. mdpi.comnih.gov

| QSAR Model Type | Key Insight |

|---|---|

| 2D QSAR / 3D QSAR (CoMFA) | Substitutions at the R₁ position of the THIQ scaffold are generally not beneficial for HDAC8 inhibition. |

| Bayesian Classification (Fragment-based) | Identified specific "good" and "bad" molecular fragments influencing activity. The oxymethyl group at R₁ was identified as a "bad" fragment. |

| HQSAR (Hologram QSAR) | Highlighted the importance of the core tetrahydroisoquinoline ring structure for inhibitory activity. |

Structure Activity Relationship Sar Studies of 8 Methyl 1,2,3,4 Tetrahydroisoquinoline and Analogs

The Positional and Electronic Impact of Methyl Substitution on Observed Biological Activities

The position of a methyl group on the tetrahydroisoquinoline ring has a significant impact on the molecule's biological activity, primarily due to the group's electron-donating nature and its steric bulk, which can influence binding to target proteins.

One of the most well-characterized examples is 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) . This compound is a known inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters. rsc.org By inhibiting MAO, 1-methyl-THIQ leads to an increase in serotonin (B10506) levels in the rat striatum and alters the metabolism of dopamine (B1211576). rsc.org This specific activity profile is directly linked to the methyl group's presence at the C-1 position.

In contrast, substitution at other positions leads to different activities. For instance, while not an isoquinoline (B145761), the related compound 8-methyl-1,2,3,4-tetrahydroquinoline exists, demonstrating that methylation at the 8-position is synthetically accessible. sigmaaldrich.com The biological effects of an 8-methyl THIQ would be dictated by how the methyl group at this specific position influences the molecule's orientation within a receptor's binding pocket. The electron-donating properties of the methyl group can affect the basicity of the nitrogen atom and the electronic density of the aromatic ring, which are critical for receptor interactions. nih.govnuph.edu.ua

Correlation between Substituents at Other Ring Positions (e.g., C-1, C-3, N-2, C-4, C-6, C-7) and Modulated Biological Responses

The THIQ scaffold serves as a versatile template where substitutions at various positions can systematically modulate biological responses, leading to compounds with activities ranging from anticancer to cardiovascular and antimicrobial effects. nih.govnih.gov

C-1 Position: Substitution at the C-1 position is common and influential. A series of 1-monosubstituted and 1,1-disubstituted THIQs were found to possess contractile activity on guinea pig gastric smooth muscle. nih.gov Notably, the specific compound (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline was identified as a highly effective anticonvulsant. nih.gov However, the impact of C-1 substitution is context-dependent, as one study on antitrypanosomal agents found that substitution at this position had no effect on activity. rsc.org

N-2 Position: The nitrogen atom at position 2 is a frequent site for modification to improve potency, selectivity, and pharmacokinetic properties. The size and lipophilicity of the N-2 substituent can have a profound effect on potency. rsc.org For example, while an iso-butyl group conferred better potency, it was metabolically unstable. rsc.org To enhance stability, a 2,2,2-trifluoroethyl group was substituted. rsc.org N-alkylaminoethyl substituted THIQs have been shown to exhibit alpha-adrenoceptor antagonistic effects, leading to hypotensive activity. nih.gov

C-3 and C-4 Positions: The development of C-3 substituted THIQs has been explored for creating novel anticancer agents. nih.gov Meanwhile, the C-4 position is also a key site for modification. The clinically used drugs Nomifensine and Diclofensine are 4-substituted THIQ derivatives. wikipedia.org In the development of analogs of Praziquantel, an antischistosomal drug, modifications at the C-4 position were investigated to improve efficacy. rsc.org

C-6 and C-7 Positions: Substituents on the benzene (B151609) ring of the THIQ core, particularly at the C-6 and C-7 positions, are critical for many biological activities. These positions are often occupied by hydroxyl or methoxy (B1213986) groups. nuph.edu.ua For certain antitubulin and antiproliferative THIQ derivatives, the presence of a free phenol (B47542) or a sulfamate (B1201201) group at the C-6 position was found to be essential for their activity. nih.gov Furthermore, a series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives were designed as potent inhibitors of HIV-1 reverse transcriptase. nuph.edu.ua

The following table summarizes the influence of substituents at various positions on the THIQ ring.

| Position | Substituent Type | Observed Biological Activity | Reference(s) |

| C-1 | Methyl, Phenyl | Anticonvulsant, Contractile Activity | nih.gov |

| N-2 | Alkyl, Trifluoroethyl | Modulated Potency, Metabolic Stability, Alpha-adrenoceptor Antagonism | rsc.orgnih.gov |

| C-4 | Various | Antidepressant (Nomifensine), Antischistosomal | rsc.orgwikipedia.org |

| C-6 | Phenol, Sulfamate | Anticancer, Antiproliferative | nih.gov |

| C-7 | Methoxy (with C-6) | HIV-1 Reverse Transcriptase Inhibition | nuph.edu.ua |

| C-8 | N-methylpiperazine | Inhibition of M. tuberculosis | nih.gov |

Significance of Stereochemistry in Governing Structure-Activity Relationships within the THIQ Class

When a substitution creates a chiral center within the THIQ molecule, the stereochemistry often plays a decisive role in its biological activity. The differential effects of enantiomers (R vs. S isomers) or diastereomers (cis vs. trans isomers) arise from the three-dimensional nature of receptor binding sites, which can selectively accommodate one isomer over the other.

A compelling example is seen in the anticonvulsant (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline , where the biological activity is associated with the specific (+) enantiomer. nih.gov This highlights that the precise spatial arrangement of the methyl and phenyl groups at the C-1 chiral center is critical for its interaction with the neurological target.

Further evidence comes from the use of chiral THIQ derivatives in asymmetric catalysis. A study investigating THIQ amino alcohol ligands found that the stereochemical orientation of a phenyl substituent at C-1 was crucial. researchgate.net The trans-isomer of the ligand, when complexed with Ruthenium, produced a catalyst with high turnover rates and excellent enantioselectivity (94% ee). researchgate.net In stark contrast, the corresponding cis-isomer resulted in a catalyst that, while reactive, showed no selectivity at all. researchgate.net

However, the importance of stereochemistry is not universal for all biological targets. In a study of antifungal agents, a pyrrolo-THIQ fused compound (148) and its stereoisomer (149) were found to exhibit equipotent activity against C. albicans, suggesting that for this particular interaction, the specific stereochemistry was not a determining factor. nih.gov

Delineation of Key Molecular Descriptors Influencing Biological Effects

The biological effects of THIQ analogs can be rationalized by examining key molecular descriptors. These physicochemical properties, including hydrophobicity, spatial configuration, and electronic character, govern how the molecule interacts with its biological target.

Hydrophobicity: This property, often quantified as lipophilicity (logP), describes a molecule's affinity for nonpolar environments, such as cell membranes. In a study developing THIQ-based inhibitors of Mycobacterium tuberculosis, researchers observed a clear trend where higher lipophilicity correlated with improved antibacterial potency. nih.gov This suggests that the ability of the compounds to partition into or cross lipid membranes is a key factor in their mechanism of action.

Spatial Configuration: The three-dimensional arrangement of atoms is paramount. As discussed previously, the cis/trans isomerism at the C-1 position dramatically affects catalytic selectivity, demonstrating the importance of spatial configuration. researchgate.net Another study found that for antitubercular THIQs, the nature of the linker group at the C-7 position was critical. nih.gov Methylene (–CH₂–) or amide (–CONH–) linkers were more effective than shorter or more rigid linkers, indicating that the precise positioning of a terminal aromatic ring is essential for target binding. nih.gov

Electronic Properties (Dipole Moment, Charge Distribution): The electronic nature of the THIQ molecule influences its ability to form non-covalent bonds like hydrogen bonds and electrostatic interactions. Quantum chemical calculations performed on certain N-alkylsubstituted THIQ derivatives suggested that their alpha-1 adrenoceptor antagonistic activity could be due to the formation of a charge-transfer complex with the receptor. nih.gov This indicates that the molecule's charge distribution is a key determinant of its pharmacological effect.

The following table outlines key molecular descriptors and their observed influence on the biological activity of THIQ analogs.

| Molecular Descriptor | Influence on Biological Effect | Example | Reference(s) |

| Hydrophobicity | Increased lipophilicity correlated with improved potency against M. tuberculosis. | 5,8-disubstituted THIQs | nih.gov |

| Spatial Configuration | Trans-substitution at C-1 led to high enantioselectivity; cis-substitution did not. | 1-Phenyl-THIQ ligands | researchgate.net |

| Electronic Character | Ability to form a charge-transfer complex was linked to α1-adrenoceptor antagonism. | N-alkylsubstituted THIQs | nih.gov |

Scientific Article on 8-Methyl-1,2,3,4-tetrahydroisoquinoline Remains Unwritten Due to Lack of Specific Research

A comprehensive review of available scientific literature reveals a significant gap in the research concerning the specific chemical compound This compound . Despite a thorough search for data on its biological activities and enzymatic inhibition properties, there is insufficient published information to construct a detailed scientific article as requested.

The intended article was to focus on the "Mechanistic Investigations of Biological Activities in Preclinical and In Vitro Models," with specific sections dedicated to neuropharmacological research and enzymatic inhibition studies. This included elucidating neuroprotective mechanisms, modulation of monoaminergic systems, and the inhibition of key enzymes such as Monoamine Oxidase (MAO) and Phenylethanolamine N-methyltransferase (PNMT).

However, the existing body of research on methyl-substituted tetrahydroisoquinolines is overwhelmingly concentrated on other isomers, most notably 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) . This compound has been the subject of numerous studies investigating its neuroprotective potential in models of Parkinson's disease, its effects on neurotransmitter metabolism, and its activity as an inhibitor of MAO subtypes.

In contrast, specific data for the 8-methyl isomer is largely absent from the public scientific record. Searches for its effects in neurodegeneration models, its interaction with dopamine, noradrenaline, and serotonin pathways, and its inhibitory constants for MAO-A, MAO-B, and PNMT did not yield the specific findings necessary to fulfill the requested article structure. While some studies have examined derivatives with substitutions at the 8-position, such as 8-hydroxy-1,2,3,4-tetrahydroisoquinoline in the context of PNMT inhibition, this information is not applicable to the 8-methyl variant.

Therefore, due to the lack of specific preclinical and in vitro data, it is not possible to generate a scientifically accurate and informative article that focuses solely on the biological and mechanistic properties of this compound at this time. Further original research would be required to characterize this particular compound and its potential pharmacological effects.

Mechanistic Investigations of Biological Activities in Preclinical and in Vitro Models

Enzymatic Inhibition Studies

Inhibition of Aldosterone (B195564) Synthase (CYP11B2) by Tetrahydroisoquinoline Scaffolds

Tetrahydroisoquinoline scaffolds have been identified as a promising class of inhibitors for aldosterone synthase (CYP11B2), an enzyme crucial for the production of aldosterone. Elevated levels of aldosterone are linked to various cardiovascular diseases, making CYP11B2 a significant therapeutic target. nih.gov

Research has led to the development of potent and selective CYP11B2 inhibitors based on the 4-aryl-5,6,7,8-tetrahydroisoquinoline framework. researchgate.netacs.org One notable compound, (+)-(R)-6, demonstrated dose-dependent reduction of plasma aldosterone levels in both db/db mice and cynomolgus monkeys. acs.orgsemanticscholar.org This compound exhibited a high selectivity for CYP11B2 over the closely related enzyme CYP11B1 (cortisol synthase), with a selectivity factor of 160 in cynomolgus monkeys. acs.orgsemanticscholar.org The successful in vivo activity of these compounds in preclinical models underscores their potential for further investigation in the management of conditions associated with high aldosterone levels. acs.orgsemanticscholar.org

The development of these inhibitors often involves optimizing their structure to enhance potency and selectivity. For instance, virtual screening of chemical databases has been employed to identify novel tetrahydroisoquinoline-based inhibitors of both CYP11B1 and CYP11B2. researchgate.net While some compounds show dual inhibition, others exhibit selectivity for one enzyme over the other. researchgate.net The search for cortisol-sparing CYP11B2 inhibitors is a key objective, as nonspecific inhibition can lead to undesirable side effects related to cortisol suppression. nih.gov

Table 1: Investigated Tetrahydroisoquinoline-Based CYP11B2 Inhibitors

| Compound | Scaffold | Key Findings |

|---|---|---|

| (+)-(R)-6 | 4-Aryl-5,6,7,8-tetrahydroisoquinoline | Potent and selective CYP11B2 inhibitor; reduced plasma aldosterone in mice and monkeys. acs.orgsemanticscholar.org |

| Compound 12 | Tetrahydroisoquinoline derivative | Selective CYP11B2 inhibitor identified through virtual screening (IC50 = 1.1 μM). researchgate.net |

| LCI-699 | Imidazole-based | Non-selective CYP11B1/CYP11B2 inhibitor; established clinical proof-of-concept for lowering blood pressure. nih.gov |

Anti-Infective and Antiproliferative Research

Mycobacterial Inhibition, Including Mycobacterium tuberculosis ATP Synthase

The tetrahydroisoquinoline core is a key pharmacophore in the development of agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Some of these compounds have been shown to target the F-ATP synthase, a critical enzyme for energy production in the bacterium. nih.govdntb.gov.ua

Specifically, 5,8-disubstituted tetrahydroisoquinoline (THI) derivatives have demonstrated efficacy against the Mtb H37Rv strain. nih.gov Studies have indicated that bulky substituents at the 5-position and an N-methyl-piperazine group at the 8-position of the THI scaffold are favorable for antimycobacterial activity. nih.gov While the direct inhibition of Mtb-ATP synthase by 8-methyl-1,2,3,4-tetrahydroisoquinoline itself is not explicitly detailed in the provided results, the broader class of tetrahydroisoquinolines has shown promise in this area. Another related mechanism involves the inhibition of the ATP-dependent MurE ligase, an enzyme involved in peptidoglycan biosynthesis, which is essential for the bacterial cell wall. nih.gov

Broader Spectrum Antibacterial and Anti-HIV Activities

Beyond their antimycobacterial effects, tetrahydroisoquinoline derivatives have been investigated for a wider range of anti-infective properties.

In the context of anti-HIV research, isoquinoline-based compounds have been developed as CXCR4 antagonists. nih.gov The CXCR4 receptor is a co-receptor for T-tropic HIV entry into host cells. nih.gov A series of isoquinolines bearing a tetrahydroquinoline or a 3-methylpyridinyl moiety have shown excellent anti-HIV activity in the low nanomolar range. nih.gov For example, compound 24c from one such study displayed potent inhibition of HIV-1 and HIV-2 with an EC50 of less than 100 nM and lacked cytotoxicity. nih.gov

Additionally, novel 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives have been synthesized and evaluated for their anti-HIV potential, with some compounds showing effectiveness at concentrations below 150 µM without significant cytotoxicity. nih.gov

In Vitro Cytotoxicity and Antitumor Potential in Cell Line Models

The cytotoxic and antitumor properties of tetrahydroisoquinoline derivatives have been explored in various cancer cell lines.

Studies on human oral squamous cell carcinoma cell lines have shown that certain 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives exhibit tumor-specific cytotoxicity. nih.gov For instance, compounds with bulky substituents, such as TQ9 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl) methanone), have demonstrated notable tumor-specific killing. nih.gov The mechanism of cell death induced by these compounds can vary, with some inducing autophagy in cancer cells. nih.gov

In other research, the introduction of bulky alkyl groups at the C-1 position of the tetrahydroisoquinoline ring was found to significantly impact the viability of PC12 cells, a cell line used in neurological research. nih.gov Specifically, 1-phenyl-TIQ and 1-cyclohexyl-TIQ were shown to induce apoptosis. nih.gov Furthermore, novel tetrahydro-β-carboline derivatives, which share a related heterocyclic structure, have shown potent cytotoxicity against human lung cancer (A549) cells by targeting the Eg5 protein and inducing apoptosis. nih.gov

Table 2: Cytotoxic Activity of Tetrahydroisoquinoline Derivatives

| Compound/Derivative | Cell Line | Key Findings |

|---|---|---|

| TQ9 | Human oral squamous cell carcinoma | Showed high tumor-specific cytotoxicity; induced autophagy. nih.gov |

| 1-Phenyl-TIQ | PC12 cells | Moderately induced apoptosis. nih.gov |

| 1-Cyclohexyl-TIQ | PC12 cells | Strongly induced apoptosis. nih.gov |

| Tetrahydro-β-carboline derivatives (8 and 16) | Human lung cancer (A549) | Exhibited potent cytotoxicity; induced apoptosis by targeting Eg5. nih.gov |

Other Investigated Biological Activities in Preclinical Contexts

Anticonvulsant Properties in Seizure Models

Derivatives of tetrahydroisoquinoline have been investigated for their potential as anticonvulsant agents in various preclinical models.

One study synthesized a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as potential non-competitive AMPA receptor antagonists. nih.gov Several of these compounds demonstrated high anticonvulsant potency in a mouse model of sound-induced seizures. nih.gov

Furthermore, the endogenous substance 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (MeTHIQ) has been shown to possess anticonvulsant activity in the maximal electroshock-induced seizure model in mice. nih.gov Isobolographic analysis revealed a synergistic (supra-additive) interaction when MeTHIQ was combined with the conventional antiepileptic drug phenobarbital. nih.gov Its combinations with carbamazepine, phenytoin, and valproate resulted in an additive interaction. nih.gov Other research has explored quinazolin-4(3H)-one derivatives, which can be considered related structures, as positive allosteric modulators of the GABAA receptor, demonstrating anticonvulsant effects in pentylenetetrazole (PTZ)-induced seizure models. mdpi.com

Attenuation of Substance Addiction Behaviors in Animal Models

The potential of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) to modulate addictive behaviors has been investigated in rodent models, particularly focusing on cocaine addiction. researchgate.netresearchgate.net Research indicates that 1MeTIQ can attenuate the rewarding properties of cocaine and reduce drug-seeking behavior, suggesting a potential role in combating substance abuse. researchgate.netnih.govsigmaaldrich.com

In studies using male Wistar rats trained to self-administer cocaine, 1MeTIQ demonstrated a significant ability to decrease cocaine-maintained responding. sigmaaldrich.com This effect was dose-dependent. Notably, this inhibitory action appeared specific to the drug reinforcer, as 1MeTIQ did not alter responding maintained by a food reward, indicating a dissociation between its effects on drug versus natural reward-seeking behaviors. researchgate.netsigmaaldrich.com

Further investigations into relapse behavior showed that 1MeTIQ effectively decreased cocaine-seeking behavior that was reinstated by a priming dose of cocaine. researchgate.netsigmaaldrich.com However, it did not alter drug-seeking behavior that was reinstated by a discrete environmental cue (a tone and light combination previously paired with the drug). researchgate.net This suggests that 1MeTIQ's mechanism is more effective at blocking the pharmacological trigger for relapse than the environmental one.

Mechanistically, the anti-addictive properties of 1MeTIQ are thought to be linked to its influence on the brain's dopaminergic system. researchgate.net Cocaine's addictive effects are largely mediated by its ability to block the dopamine (B1211576) transporter, increasing extracellular dopamine. researchgate.net 1MeTIQ has been shown to interact with the dopaminergic system, potentially by inhibiting the MAO-dependent breakdown of dopamine and directly interacting with the agonistic state of dopamine receptors. researchgate.net Despite these interactions, studies on drug discrimination found that 1MeTIQ did not substitute for the subjective effects of cocaine, indicating it does not produce a similar "high." researchgate.netsigmaaldrich.com

Table 1: Effects of 1MeTIQ on Cocaine- and Food-Maintained Behaviors in Rats

| Experimental Model | Behavior Measured | Effect of 1MeTIQ (25-50 mg/kg) | Source |

|---|---|---|---|

| Cocaine Self-Administration (FR5) | Cocaine-maintained responding | Dose-dependently decreased | sigmaaldrich.com |

| Food Self-Administration (FR5) | Food-maintained responding | No significant alteration | researchgate.netsigmaaldrich.com |

| Cocaine-Primed Reinstatement | Cocaine-seeking behavior | Decreased | researchgate.netsigmaaldrich.com |

| Cue-Primed Reinstatement | Cocaine-seeking behavior | No significant alteration | researchgate.net |

Antihyperalgesic and Antiallodynic Activities in Neuropathic Pain Models

Preclinical research has identified quantifiable antihyperalgesic and antiallodynic effects of 1MeTIQ in a mouse model of diabetic neuropathic pain. nih.govnih.gov This model, induced by streptozotocin (B1681764) (STZ), mimics key aspects of human diabetic neuropathy, including heightened pain perception from noxious stimuli (hyperalgesia) and pain sensation from normally innocuous stimuli (allodynia). nih.gov

In STZ-induced diabetic mice, acute administration of 1MeTIQ was shown to reverse both thermal hyperalgesia and mechanical allodynia. nih.govnih.gov The efficacy of 1MeTIQ in these models was comparable to that of the standard neuropathic pain medication, gabapentin. nih.govnih.gov The antihyperalgesic effect was measured using the tail immersion test, where 1MeTIQ administration negated the reduced response latencies seen in diabetic mice. nih.gov The antiallodynic effect was observed in the von Frey filament test, where 1MeTIQ overcame the decreased paw withdrawal threshold exhibited by the neuropathic animals. nih.gov

Mechanistic studies suggest that the pain-relieving activities of 1MeTIQ are mediated, at least in part, through supraspinal opioidergic and monoaminergic pathways. nih.govnih.gov The antihyperalgesic and antiallodynic effects of 1MeTIQ were abolished by the administration of naloxone (B1662785) (an opioid receptor antagonist), yohimbine (B192690) (a noradrenergic α2 receptor antagonist), and ondansetron (B39145) (a serotonin (B10506) 5-HT3 receptor antagonist). nih.govnih.gov Furthermore, biochemical analysis of brain tissues revealed that 1MeTIQ restored the diminished concentrations of serotonin and dopamine in brain regions of STZ-diabetic mice, further supporting the involvement of these neurotransmitter systems. nih.govnih.gov

Table 2: Effects of 1MeTIQ in a Streptozotocin (STZ)-Induced Diabetic Neuropathic Pain Model in Mice

| Pain Modality | Assessment Test | Observation in STZ-Diabetic Mice | Effect of Acute 1MeTIQ Administration | Source |

|---|---|---|---|---|

| Mechanical Allodynia | von Frey Filament Test | Decreased paw withdrawal threshold | Reversed the effect, comparable to gabapentin | nih.govnih.gov |

| Thermal Hyperalgesia | Tail Immersion Test | Reduced response latency | Reversed the effect, comparable to gabapentin | nih.govnih.gov |

Investigation of Contractile Activity on Smooth Muscle

Based on a review of the available scientific literature, there are no specific preclinical or in vitro studies investigating the direct contractile or relaxant activity of this compound or 1-Methyl-1,2,3,4-tetrahydroisoquinoline on smooth muscle preparations, such as the guinea-pig isolated ileum. While studies on other tetrahydroisoquinoline derivatives or unrelated compounds have explored effects on intestinal smooth muscle nih.gov, specific data for the titled compound is not present in the reviewed sources.

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | 1MeTIQ |

| Cocaine | - |

| Gabapentin | - |

| Streptozotocin | STZ |

| Naloxone | - |

| Yohimbine | - |

| Ondansetron | - |

| Dopamine | - |

Future Research Trajectories and Methodological Advancements

Strategic Development of Novel Synthetic Methods for Diverse 8-Methyl-1,2,3,4-tetrahydroisoquinoline Analogs

The synthesis of the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core is well-established, with the Pictet-Spengler and Bischler-Napieralski reactions being cornerstone methods. nih.govrsc.org However, the demand for structurally diverse analogs of 8-Me-THIQ necessitates the development of more efficient and versatile synthetic strategies.

Future efforts will likely focus on:

One-Pot and Tandem Reactions: Building on recent successes in synthesizing 2-substituted 8-methyltetrahydroquinoline derivatives through one-pot tandem processes, researchers will aim to expand the scope of these reactions. informahealthcare.com This approach is advantageous as it is atom- and step-economical, avoiding the need for high pressure or hydrogen gas. informahealthcare.com

Multicomponent Reactions (MCRs): MCRs have proven effective in generating libraries of THIQ derivatives. nih.govrsc.org Future work will likely explore novel MCRs to introduce greater complexity and diversity into the 8-Me-THIQ scaffold, enabling the rapid generation of compounds for biological screening.

Asymmetric Synthesis: The development of enantioselective synthetic routes is crucial, as the stereochemistry of THIQ derivatives often plays a critical role in their biological activity. acs.org Chiral catalysts and auxiliaries will continue to be explored to achieve high enantiomeric purity in the synthesis of 8-Me-THIQ analogs. researchgate.net

Fluorinated Analogs: Given the unique properties that fluorine atoms can impart to bioactive molecules, the development of synthetic routes to fluorinated 8-Me-THIQ derivatives is an emerging area of interest. thieme.de

Detailed Elucidation of Specific Molecular Targets and Intracellular Mechanisms for Emerging Biological Activities

While various biological activities have been reported for THIQ derivatives, including anti-inflammatory, antibacterial, and neuroprotective effects, the precise molecular targets and mechanisms of action for many 8-Me-THIQ analogs remain to be fully elucidated. nih.govnuph.edu.ua

Future research will necessitate:

Target Identification and Validation: Identifying the specific enzymes, receptors, or other biomolecules with which 8-Me-THIQ analogs interact is a primary objective. Techniques such as affinity chromatography, proteomics, and genetic approaches will be instrumental in this process. For instance, studies have identified phenylethanolamine N-methyltransferase (PNMT) as a target for some THIQ derivatives. nih.gov

Mechanism of Action Studies: Once a target is identified, detailed mechanistic studies will be required to understand how the binding of an 8-Me-THIQ analog modulates its function. This could involve enzymatic assays, receptor binding studies, and cell-based assays to probe downstream signaling pathways. For example, some THIQ derivatives have been shown to act as microtubule disruptors. acs.org

Exploration of Novel Therapeutic Areas: The broad spectrum of biological activities associated with the THIQ scaffold suggests that 8-Me-THIQ analogs may have therapeutic potential in a variety of diseases. researchgate.net Future research should explore their efficacy in models of cancer, neurodegenerative diseases, and infectious diseases.

Application of Advanced Computational Methods for Predictive Modeling of Structure-Activity Relationships and Molecular Interactions

Computational chemistry has become an indispensable tool in modern drug discovery. For 8-Me-THIQ, these methods can accelerate the design and optimization of new analogs.

Key areas of focus include:

Structure-Activity Relationship (SAR) Studies: Computational modeling can help to rationalize and predict the SAR of 8-Me-THIQ derivatives. nih.gov By building computational models based on experimental data, researchers can identify the structural features that are crucial for biological activity. This allows for the rational design of more potent and selective compounds. nuph.edu.uanih.gov

Molecular Docking and Dynamics Simulations: These techniques can provide insights into the binding modes of 8-Me-THIQ analogs with their molecular targets. nih.gov This information is invaluable for understanding the molecular basis of their activity and for designing new derivatives with improved binding affinity and specificity.

Predictive Pharmacokinetic and Toxicological Modeling: In silico methods can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of 8-Me-THIQ analogs. This can help to prioritize compounds for further development and reduce the likelihood of late-stage failures.

Further Exploration of Endogenous Roles and Metabolic Fate within Mammalian Biological Systems (Preclinical Context)

Some THIQ derivatives are known to be endogenous compounds in the mammalian brain, suggesting they may have physiological roles. nih.govnih.gov Understanding the endogenous functions and metabolic fate of 8-Me-THIQ is crucial for assessing its therapeutic potential and potential for toxicity.

Future preclinical research should investigate:

Endogenous Formation and Regulation: Studies are needed to determine if 8-Me-THIQ is formed endogenously in mammals and to identify the biosynthetic pathways and regulatory mechanisms involved. nih.gov

Metabolic Pathways: The metabolic fate of 8-Me-THIQ needs to be characterized to identify its major metabolites and to understand how it is cleared from the body. rsc.org Studies have shown that the 1st position of the THIQ scaffold can be a site of metabolization. rsc.org

Pharmacokinetics and Tissue Distribution: Preclinical studies in animal models are necessary to determine the pharmacokinetic profile of 8-Me-THIQ, including its absorption, distribution to various tissues (including the brain), and elimination half-life.

Long-Term Effects and Safety: Chronic administration studies in animals will be essential to evaluate the long-term safety profile of 8-Me-THIQ and to identify any potential for toxicity. researchgate.net

常见问题

Q. What are the established synthetic routes for 8-Methyl-THIQ, and what are their key steps?

The synthesis typically involves:

- Step 1 : Preparation of substituted phenylalanine derivatives (e.g., acetylation of phenethylamine for intermediates) .

- Step 2 : Cyclization using reagents like polyphosphoric acid (PPA) to form the tetrahydroisoquinoline core .

- Step 3 : N-Alkylation with alkyl halides (e.g., 2-phenylethyl bromide) to introduce substituents .

- Step 4 : Decarbonylation and cyclization to finalize the structure, often requiring electrophilic aromatic substitution . Yields vary depending on substituent positioning (e.g., 20–52% for N-alkylated derivatives) .

Q. Which analytical techniques are critical for characterizing 8-Methyl-THIQ and its derivatives?

- 1H NMR spectroscopy (300–600 MHz, CDCl₃) resolves diastereomers and confirms substitution patterns (e.g., methoxy or sulfonyl groups) .

- Mass spectrometry (ESI-HRMS) validates molecular weights and fragmentation patterns .

- Chromatography (TLC, HPLC) monitors reaction progress and purity, especially for intermediates .

Q. What in vitro assays are used to evaluate the biological activity of 8-Methyl-THIQ?

- Anti-proliferative assays : Cell viability tests (e.g., MTT) in cancer models like colorectal carcinoma .

- Receptor binding studies : Radioligand displacement assays for opioid or adrenergic receptors .

- Enzyme inhibition : Kinetic analysis of phenylethanolamine N-methyltransferase (PNMT) or histone deacetylases (HDACs) .

Advanced Research Questions

Q. How can synthetic yields of 8-Methyl-THIQ derivatives be optimized?

- Microwave-assisted synthesis : Reduces reaction time (e.g., 5 minutes at 150°C for cyclization) .

- Catalyst selection : Ru(bpy)₃Cl₂ in photocatalyzed α-alkylation improves regioselectivity .

- Solvent optimization : Degassed acetonitrile minimizes side reactions in photoredox catalysis .

- Diastereoselective cyclization : Adjusting substituent bulkiness (e.g., propoxy vs. isopropyloxy groups) enhances stereochemical control .

Q. What structural modifications enhance 8-Methyl-THIQ’s neuroprotective effects?

- 7-Methoxy substitution : Improves blood-brain barrier penetration and NMDA receptor antagonism, reducing glutamate-induced excitotoxicity .

- Methylsulfonyl groups : Increase metabolic stability and HDAC8 inhibition (IC₅₀ < 1 µM in some derivatives) .

- Linker elongation : Two-methylene spacers in HDAC inhibitors improve binding to catalytic pockets .

Q. How do contradictory findings on THIQ derivatives’ enzyme selectivity arise, and how can they be resolved?

- Case study : 7-Aminosulfonyl-THIQ (SK&F 29661) shows PNMT inhibition (Ki = 0.55 µM) but poor alpha-2 adrenoceptor affinity (Ki = 100 µM). Selectivity is lost when the aminosulfonyl group is replaced with a phenolic moiety, increasing alpha-2 binding (Ki = 0.078 µM) .

- Resolution : Computational docking and free-energy calculations clarify steric/electronic contributions to selectivity .

Q. What in vivo models validate 8-Methyl-THIQ’s therapeutic potential?

- Parkinson’s disease : Rotarod and catalepsy tests in MPTP-treated rodents, with dopamine quantification via HPLC .

- Depression : Forced swim test (FST) and chronic mild stress (CMS) models, measuring immobility time and monoamine levels .

- Neurotoxicity : Co-administration with MK-801 (NMDA antagonist) to assess protection against oxidative stress .

Methodological Considerations

Q. How to address low diastereoselectivity in THIQ-based lactam synthesis?

- Chiral auxiliaries : Use (R)- or (S)-configured diamines to enforce desired stereochemistry .

- Temperature control : Lower reaction temperatures (−20°C) favor kinetic over thermodynamic products .

Q. What strategies mitigate batch-to-batch variability in THIQ derivatives?

- Process analytical technology (PAT) : In-line NMR monitors intermediate formation .

- Design of experiments (DoE) : Multivariate analysis optimizes parameters like pH, solvent ratio, and catalyst loading .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。